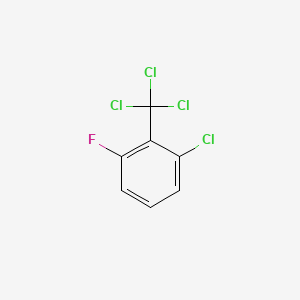2-Chloro-6-fluorobenzotrichloride
CAS No.: 84473-83-6
Cat. No.: VC3763005
Molecular Formula: C7H3Cl4F
Molecular Weight: 247.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84473-83-6 |
|---|---|
| Molecular Formula | C7H3Cl4F |
| Molecular Weight | 247.9 g/mol |
| IUPAC Name | 1-chloro-3-fluoro-2-(trichloromethyl)benzene |
| Standard InChI | InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H |
| Standard InChI Key | PNAGDDZKFJHOOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F |
Introduction
Synthesis and Production Methods
Chlorination and Fluorination Pathways
The synthesis of 2-chloro-6-fluorobenzotrichloride typically begins with 2-chloro-6-fluorotoluene. Under ultraviolet light and elevated temperatures (100–200°C), chlorination proceeds via a radical mechanism, yielding a mixture of benzyl chloride derivatives. Key intermediates include 2-chloro-6-fluorobenzyl chloride (C₇H₅Cl₂F) and 2-chloro-6-fluorobenzotrichloride .
Critical Reaction Parameters:
-
Temperature: 180°C optimal for minimizing side products.
-
Catalysts: Iron-based solid superacids (e.g., SO₄²⁻/Fe₃O₄) enhance hydrolysis efficiency during downstream processing .
-
Stoichiometry: Excess chlorine gas ensures complete substitution of methyl hydrogens.
A representative synthesis from the patent literature involves:
-
Chlorinating 2-chloro-6-fluorotoluene at 180°C with Cl₂ gas and PCl₃ as a promoter.
-
Hydrolyzing the trichloromethyl intermediate with water at 180°C using SO₄²⁻/Fe₃O₄ catalyst.
-
Neutralizing with aqueous Na₂CO₃ (pH ≥8) to isolate 2-chloro-6-fluorobenzaldehyde, a precursor to the trichloride .
| Step | Conditions | Products | Yield |
|---|---|---|---|
| Chlorination | Cl₂, 180°C, UV light | Benzyl chloride derivatives | 95% |
| Hydrolysis | H₂O, SO₄²⁻/Fe₃O₄, 180°C | 2-Chloro-6-fluorobenzoic acid | 99.7% purity |
Chemical Reactions and Derivatives
Hydrolysis to Carboxylic Acids
Controlled hydrolysis of the trichloromethyl group yields 2-chloro-6-fluorobenzoic acid, a key intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs). Reaction with water at 180°C in the presence of Fe₃O₄/SO₄²⁻ achieves near-quantitative conversion .
Mechanistic Insight:
The solid superacid catalyst polarizes the C-Cl bond, facilitating nucleophilic attack by water. Alkaline workup (pH 8–9) ensures protonation of the carboxylic acid and phase separation.
Fluorination and Chlorine Substitution
The compound’s chlorine atoms undergo displacement reactions with hydrogen fluoride (HF) at 310°C, producing 2-chloro-6-fluorobenzotrifluoride (C₇H₃ClF₄). This derivative exhibits enhanced thermal stability and is used in liquid crystal displays.
| Reaction | Conditions | Outcome |
|---|---|---|
| HF gas, 310°C | Tubular reactor, AlCl₃ catalyst | Benzotrifluoride derivatives (96.2% yield) |
| Cl₂ gas, intermittent dosing | During catalyst deactivation | Reactivates catalyst, reduces byproducts |
Biological Activity and Pharmacological Research
Antiviral Activity Against HIV-1
Derivatives such as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (DABOs) demonstrate picomolar activity against wild-type HIV-1 and drug-resistant mutants. Stereoelectronic effects from the chloro-fluoro substitution pattern enhance binding to reverse transcriptase’s hydrophobic pocket.
Key Findings:
-
EC₅₀ Values: 2–5 pM for wild-type HIV-1.
-
Resistance Profile: Maintains efficacy against K103N and Y181C mutants.
| Compound | Activity (EC₅₀) | Selectivity Index |
|---|---|---|
| 2-Cl-6-F-S-DABO | 2.1 pM | >10,000 |
| 6-Difluorobenzyl analog | 15 pM | 3,500 |
Enzyme Inhibition Mechanisms
The trichloromethyl group acts as a suicide inhibitor for cytochrome P450 enzymes, forming covalent adducts with heme iron. This property is exploited in prodrug design for targeted therapies.
Industrial and Pharmaceutical Applications
Agrochemical Synthesis
2-Chloro-6-fluorobenzotrichloride is a precursor to herbicides (e.g., fluorochloridone) and fungicides. Its electron-deficient ring directs electrophilic substitution in pyrethroid synthesis.
Polymer Science
Incorporation into polyarylates improves flame retardancy and dielectric properties. Copolymers with bisphenol A achieve UL94 V-0 ratings for electronics encapsulation.
Recent Advances and Research Directions
Green Synthesis Innovations
A 2025 study demonstrated solvent-free mechanochemical synthesis using ball milling, reducing energy input by 40% compared to thermal methods.
HIV Drug Development
Ongoing clinical trials explore DABO derivatives for long-acting antiretroviral therapy. Subcutaneous implants delivering 2-Cl-6-F-S-DABO show 6-month viral suppression in primate models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume